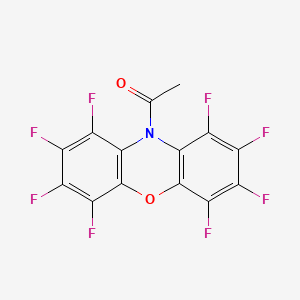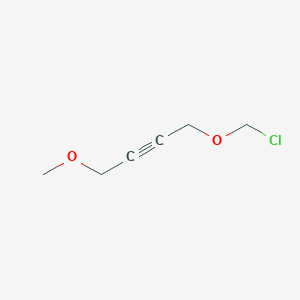![molecular formula C24H18BrI B14363158 Di([1,1'-biphenyl]-4-yl)iodanium bromide CAS No. 94590-86-0](/img/no-structure.png)
Di([1,1'-biphenyl]-4-yl)iodanium bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Di([1,1’-biphenyl]-4-yl)iodanium bromide is an organoiodine compound that features a biphenyl structure with an iodonium ion
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Di([1,1’-biphenyl]-4-yl)iodanium bromide typically involves the reaction of biphenyl with iodine and a bromide source under specific conditions. One common method is the oxidative addition of iodine to biphenyl in the presence of a bromide ion source, such as potassium bromide, under acidic conditions. The reaction is usually carried out in a solvent like acetonitrile or dichloromethane at room temperature.
Industrial Production Methods
Industrial production of Di([1,1’-biphenyl]-4-yl)iodanium bromide may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
化学反応の分析
Types of Reactions
Di([1,1’-biphenyl]-4-yl)iodanium bromide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form iodonium salts with different counterions.
Reduction: It can be reduced to biphenyl and iodide ions.
Substitution: The iodonium ion can be substituted by nucleophiles, leading to the formation of new biphenyl derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like thiols, amines, and halides can react with the iodonium ion under mild conditions, often in the presence of a base.
Major Products
The major products formed from these reactions include various biphenyl derivatives, depending on the specific nucleophile or reagent used.
科学的研究の応用
Di([1,1’-biphenyl]-4-yl)iodanium bromide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds.
Biology: The compound can be used in the synthesis of biologically active molecules and as a probe in biochemical studies.
Industry: The compound is used in the production of advanced materials, including polymers and nanomaterials.
作用機序
The mechanism by which Di([1,1’-biphenyl]-4-yl)iodanium bromide exerts its effects involves the formation of a highly reactive iodonium ion. This ion can interact with various molecular targets, facilitating the formation of new chemical bonds. The pathways involved typically include electrophilic aromatic substitution and nucleophilic addition reactions.
類似化合物との比較
Similar Compounds
Biphenyl: A simpler aromatic hydrocarbon with two connected phenyl rings.
Diphenyliodonium chloride: Another iodonium compound with similar reactivity but different counterions.
Phenyl iodide: A related compound with a single phenyl ring and an iodine atom.
Uniqueness
Di([1,1’-biphenyl]-4-yl)iodanium bromide is unique due to its biphenyl structure and the presence of an iodonium ion, which imparts distinct reactivity and stability compared to other similar compounds. This makes it particularly useful in specific synthetic applications and research contexts.
特性
| 94590-86-0 | |
分子式 |
C24H18BrI |
分子量 |
513.2 g/mol |
IUPAC名 |
bis(4-phenylphenyl)iodanium;bromide |
InChI |
InChI=1S/C24H18I.BrH/c1-3-7-19(8-4-1)21-11-15-23(16-12-21)25-24-17-13-22(14-18-24)20-9-5-2-6-10-20;/h1-18H;1H/q+1;/p-1 |
InChIキー |
MQJWCAGGZFOZAH-UHFFFAOYSA-M |
正規SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)[I+]C3=CC=C(C=C3)C4=CC=CC=C4.[Br-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![4-{[(4-Methoxyphenyl)methyl]sulfanyl}tetrahydropyrimidin-2(1H)-one](/img/structure/B14363149.png)
